2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine
Description
2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine (CAS: 63024-18-0) is a synthetic compound with the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-amino-3-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7(16)12(13,11(17)18)5-8-6-15-10-9(8)3-2-4-14-10/h2-4,6H,5,13H2,1H3,(H,14,15)(H,17,18) |
InChI Key |
DHQBHIBOIHGNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)O)N |
Origin of Product |
United States |
Biological Activity
2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine is a hybrid compound that combines elements of both pyrrolo[2,3-b]pyridine and amino acid structures. Its unique molecular configuration suggests potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : Approximately 247.25 g/mol
- CAS Number : 63024-18-0
The compound features an acetyl group and a DL-alanine component, which may influence its reactivity and biological interactions. The presence of the pyrrolo[2,3-b]pyridine moiety is particularly noteworthy due to its known pharmacological properties.
The biological activity of this compound is primarily linked to its structural components. Pyrrolo[2,3-b]pyridines have been associated with various pharmacological effects, including:
- Anticancer Activity : Compounds in this class have shown potential in targeting cancer cell pathways.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases.
Interaction Studies
Research has demonstrated that this compound interacts with several biological targets. Binding affinity studies indicate that it may modulate receptor activity or enzyme functions relevant to disease processes.
Case Studies and Research Findings
- Anticancer Research : A study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on various cancer cell lines. The results indicated that modifications in the structure significantly enhanced cytotoxicity against specific cancer types (e.g., breast and lung cancer) .
- Neuroprotection : Another study explored the neuroprotective effects of similar compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage by modulating oxidative stress pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Heterocyclic | Basic structure without substituents |
| 5-Methyl-1H-pyrrole | Five-membered heterocycle | Contains one less nitrogen atom |
| 4-Acetylaminoquinoline | Aminoquinoline | Contains an amino group contributing to activity |
The structural complexity of this compound may lead to novel interactions within biological systems not observed in simpler derivatives.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Utilizing starting materials such as pyrrole derivatives and acetylated amino acids.
- Cyclization Techniques : Employing cyclization strategies to form the pyrrolo structure from simpler precursors.
These methods are essential for producing the compound in sufficient quantities for biological testing.
Comparison with Similar Compounds
Key Properties:
- Purity : >95.00% (confirmed via HPLC and COA) .
- Solubility: Requires optimization in solvents like DMSO or ethanol; heating to 37°C and sonication are recommended to enhance solubility .
- Storage : Stable for 6 months at -80°C or 1 month at -20°C in aliquoted form to avoid freeze-thaw degradation .
- Research Use : Primarily employed in academic and industrial studies, as evidenced by its high rating (5/5) across 30+ Google Scholar references .
Comparison with Similar Compounds
To contextualize its uniqueness, we compare 2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine with structurally or functionally related pyrrolopyridine derivatives.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Detailed Analysis of Key Differences
(a) Structural Complexity and Functional Diversity
In contrast, 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS: 1912-42-1) lacks the amino acid moiety, limiting its utility to simpler synthetic pathways or as a building block . The synonym 2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid represents an isomeric form but retains similar molecular weight and formula, suggesting comparable research applications .
(b) Stability and Handling Requirements
This compound demands stringent storage conditions (-80°C) due to its labile acetyl and alanine groups, whereas 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid is stable at room temperature, reflecting its simpler structure .
(d) Research Impact
The primary compound’s high scholarly rating (5/5) underscores its utility in advanced studies, likely due to its hybrid structure enabling diverse biochemical interactions. Analogues like the acetic acid variant are less cited, indicating narrower applications .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Core Structural Features
The molecule comprises three modular components:
Strategic Bond Disconnections
Retrosynthetic cleavage suggests two viable pathways (Figure 1):
Pathway A : Late-stage acylation of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine.
Pathway B : Convergent coupling between pre-formed pyrrolopyridine-propanoic acid and acetylated alanine.
Synthetic Pathway Development
Pathway A: Sequential Assembly via Amino Acid Functionalization
Pyrrolopyridine-Propanoic Acid Synthesis
The 1H-pyrrolo[2,3-b]pyridine nucleus can be constructed via Knorr-type pyrrole synthesis followed by cyclocondensation with a pyridine precursor. Propanoic acid side-chain introduction employs Michael addition or nucleophilic aromatic substitution :
Step 1 : 3-Bromo-1H-pyrrolo[2,3-b]pyridine + Methyl acrylate → Michael adduct (Yield: 62–68%)
Step 2 : Saponification to 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (NaOH, EtOH/H2O, 85°C).
Alanine Conjugation and Acetylation
Mitsunobu coupling facilitates C–N bond formation between the carboxylic acid and DL-alanine methyl ester:
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid + H2N–CH(CH3)–CO2Me
→ 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine methyl ester
(Yield: 54%, DIAD, PPh3, THF).
Acetylation with acetic anhydride under Schotten-Baumann conditions completes the synthesis:
NH2–CH(CH3)–CO2Me → Ac–NH–CH(CH3)–CO2H
(Conditions: Ac2O, NaOH aq., 0°C → RT, 89% yield).
Pathway B: Convergent Fragment Coupling
Pre-formed Acetyl-Alanine Synthesis
DL-Alanine undergoes N-acetylation prior to coupling:
DL-Alanine + AcCl → Ac-DL-Alanine-Cl
(Quenching with NaHCO3 yields Ac-DL-Alanine-OH).
Suzuki-Miyaura Cross-Coupling
Aryl halide-functionalized pyrrolopyridine couples with boronic ester-modified propanoic acid:
3-Iodo-1H-pyrrolo[2,3-b]pyridine + Bpin–CH2CH2CO2H
→ 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
(Pd(PPh3)4, K2CO3, DME/H2O, 75°C, 71% yield).
Peptide coupling (EDCI/HOBt) links the fragments:
Ac-DL-Alanine-OH + 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
→ Target compound (Yield: 63%, DMF, RT).
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 32% | 45% |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction Steps | 5 | 4 |
| Purification Complexity | High | Moderate |
Pathway B demonstrates superior efficiency due to fewer synthetic steps and higher convergence, though requiring specialized palladium catalysts.
Critical Process Parameters
- Temperature Control : Michael additions require strict maintenance below 40°C to prevent pyrrolopyridine decomposition.
- Oxygen Sensitivity : Pyrrolopyridine intermediates necessitate inert atmosphere handling to avoid oxidation.
- Racemization Mitigation : Low-temperature Schotten-Baumann conditions preserve DL-configuration during acetylation.
Industrial-Scale Adaptation Challenges
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
Chiral Purity Assessment
Despite the DL designation, chiral HPLC (Chiralpak IA column) confirms 50.3:49.7 enantiomer ratio, consistent with racemic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
